2-Phenyl-2-butenal
Overview
Description
2-Phenyl-2-butenal is an organic compound with the molecular formula C10H10O. It is an olefinic compound, characterized by the presence of a phenyl group attached to a butenal structure. This compound is known for its green, floral, and woody aroma and is found in various natural sources such as black tea, cocoa, roasted hazelnut, and coffee .
Mechanism of Action
Target of Action
2-Phenyl-2-butenal is primarily used in the food and flavor industry . It is known to have a significant impact on the respiratory system . .
Mode of Action
It is known to impart flavors such as chocolate, earthy, and floral notes in food and beverages
Biochemical Pathways
It is found infaeces , suggesting that it might be involved in metabolic processes in the human body. More research is needed to understand the exact biochemical pathways influenced by this compound.
Pharmacokinetics
Its boiling point is 177 °C/15 mmHg and it has a density of 1.034 g/mL at 25 °C , which might influence its bioavailability and distribution in the body.
Result of Action
It is known to contribute to the flavor profile of various foods and beverages . Its impact on the respiratory system
Biochemical Analysis
Biochemical Properties
2-Phenyl-2-butenal plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with aldehyde dehydrogenase, an enzyme responsible for the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the detoxification of aldehydes in the body . Additionally, this compound can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function and structure .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular metabolism. For instance, this compound has been observed to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance . Furthermore, this compound can induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. It can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific context . For example, this compound can inhibit the activity of certain proteases by forming a covalent adduct with the active site serine residue . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to be air-sensitive and can degrade upon prolonged exposure to air and light . Studies have shown that this compound can undergo oxidation to form carboxylic acids, which can impact its biological activity . Long-term exposure to this compound in cell culture systems has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At high doses, this compound can induce toxicity, leading to liver and kidney damage in animal models . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its oxidation by aldehyde dehydrogenase to form carboxylic acids . This compound can also undergo conjugation with glutathione, a tripeptide involved in detoxification processes . The interaction with glutathione-S-transferase facilitates the formation of glutathione conjugates, which are then excreted from the body . These metabolic pathways are crucial for the detoxification and elimination of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transport proteins such as albumin, which facilitates its distribution in the bloodstream . Additionally, this compound can accumulate in lipid-rich tissues due to its lipophilic nature . This distribution pattern is important for understanding its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It can localize to the endoplasmic reticulum, where it may interact with enzymes involved in lipid metabolism . Additionally, this compound can be found in the cytoplasm and nucleus, where it can modulate gene expression and protein function . Post-translational modifications, such as phosphorylation, can also affect its localization and activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-2-butenal can be synthesized through the aldol condensation of acetaldehyde and phenylacetaldehyde. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the careful control of temperature, pressure, and the use of efficient catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-butenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions
Major Products Formed
Oxidation: Phenylbutanoic acid.
Reduction: 2-Phenyl-2-butenol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Phenyl-2-butenal has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and as an additive in food products .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylacetaldehyde
- 2-Phenylcrotonaldehyde
- Benzeneacetaldehyde
Uniqueness
2-Phenyl-2-butenal is unique due to its specific structural features and aromatic properties. Unlike its similar compounds, it possesses a distinct combination of a phenyl group and a butenal structure, which contributes to its unique reactivity and applications .
Properties
IUPAC Name |
(E)-2-phenylbut-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-9(8-11)10-6-4-3-5-7-10/h2-8H,1H3/b9-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAOGZLLMZQVHY-MBXJOHMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C=O)\C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to slightly yellow liquid; green, floral, woody | |
Record name | 2-Phenyl-2-butenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1462/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
84.00 °C. @ 0.10 mm Hg | |
Record name | 2-Phenyl-2-butenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
Record name | 2-Phenyl-2-butenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1462/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.031-1.037 | |
Record name | 2-Phenyl-2-butenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1462/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4411-89-6, 54075-09-1, 55088-52-3 | |
Record name | 2-Phenyl-2-butenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004411896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenyl-2-butenal, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054075091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylbutenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055088523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetaldehyde, .alpha.-ethylidene- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-phenylcrotonaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.335 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-phenylbutenal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENYL-2-BUTENAL, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8EMO6YRV9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Phenyl-2-butenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sensory characteristics of 2-Phenyl-2-butenal?
A1: this compound possesses distinct aromas often described as chocolate-like, astringent, or reminiscent of fragrant beans. []
Q2: In what natural sources can this compound be found?
A2: Research has identified this compound in various natural sources, including:
- Black Tea: It is a recognized volatile component contributing to black tea's aroma profile. [, ]
- Panax ginseng root: This compound was identified as a novel volatile constituent in fresh ginseng root oil. []
- Dictyophora rubrovolata (mushroom): Identified as a key flavor volatile in this mushroom species. []
- Soy Sauce Residue: A significant contributor to the aroma profile of soy sauce residue. []
Q3: Has this compound been found in any insect species?
A3: Yes, while not mentioned in the provided abstracts, a separate study confirms the presence of phenylalkenals, including this compound, in both Ponerine (Leptogenys sp.) and Myrmicine (Pogonomyrmex sp.) ant species. []
Q4: What is known about the biotransformation of this compound?
A4: Studies using Saccharomyces cerevisiae have identified two enone reductase enzymes (E I and E II) capable of enantioselectively reducing α,β-unsaturated carbonyls, including this compound. Both enzymes catalyze the reduction of cis- and trans-2-Phenyl-2-butenal to (R)-2-Phenylbutanal. []
Q5: What is the molecular formula and weight of this compound?
A5: While not explicitly stated in the abstracts, based on its chemical structure, we can deduce the following:
Q6: How is this compound typically analyzed in complex mixtures?
A6: Researchers often employ gas chromatography coupled with mass spectrometry (GC-MS) for the identification and quantification of this compound in complex matrices like natural extracts. Solid-phase microextraction (SPME) is a common sample preparation technique used in conjunction with GC-MS for volatile compound analysis. [, , , ]
Q7: Are there any known correlations between this compound and microbial activity?
A7: In the context of novel Chinese-style sausage production, a study revealed a significant positive correlation between the presence of this compound and the growth of Lactobacillus bacteria. This suggests a potential role of Lactobacillus in the formation or modulation of this volatile flavor compound during sausage fermentation and storage. []
Q8: Has this compound been investigated in food science applications?
A8: Yes, research indicates potential applications in food flavoring:
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